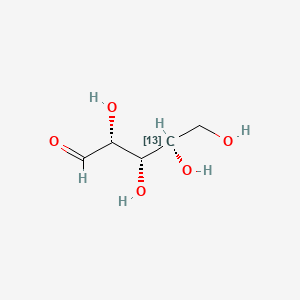

Xylose-4-13C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

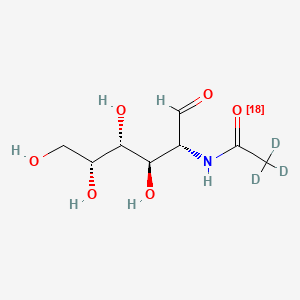

Xylose-4-13C: is a stable isotope-labeled compound of xylose, where the carbon-13 isotope is incorporated at the fourth carbon position. Xylose is a five-carbon sugar (aldopentose) commonly found in lignocellulosic biomass. The incorporation of carbon-13 makes it useful for various research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Xylose-4-13C involves the incorporation of the carbon-13 isotope into the xylose molecule. This can be achieved through chemical synthesis or biosynthetic methods. One common approach is the fermentation of xylose using microorganisms that have been fed with carbon-13 labeled substrates. The labeled xylose can then be extracted and purified .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. Microorganisms such as Saccharomyces cerevisiae or Escherichia coli are genetically engineered to metabolize carbon-13 labeled substrates, resulting in the production of this compound. The fermentation broth is then processed to isolate and purify the labeled xylose .

Analyse Des Réactions Chimiques

Types of Reactions: Xylose-4-13C undergoes various chemical reactions, including:

Oxidation: Xylose can be oxidized to form xylonic acid or other oxidized derivatives.

Reduction: Xylose can be reduced to form xylitol, a sugar alcohol.

Isomerization: Xylose can be isomerized to form xylulose.

Dehydration: Xylose can be dehydrated to form furfural.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Reduction can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Isomerization: Isomerization can be catalyzed by enzymes such as xylose isomerase.

Dehydration: Dehydration to furfural can be achieved using acid catalysts such as hydrochloric acid or sulfuric acid.

Major Products:

Oxidation: Xylonic acid

Reduction: Xylitol

Isomerization: Xylulose

Dehydration: Furfural

Applications De Recherche Scientifique

Chemistry: Xylose-4-13C is used in NMR spectroscopy to study the structure and dynamics of carbohydrates. The carbon-13 label provides a distinct signal that can be tracked in metabolic pathways .

Biology: In biological research, this compound is used to trace the metabolism of xylose in various organisms. It helps in understanding the metabolic pathways and the role of xylose in cellular processes .

Medicine: this compound is used in diagnostic tests to assess the absorption of xylose in the gastrointestinal tract. It is also used in metabolic studies to investigate disorders related to carbohydrate metabolism .

Industry: In the biofuel industry, this compound is used to optimize the fermentation processes for the production of bioethanol from lignocellulosic biomass. It helps in understanding the efficiency of xylose utilization by different microorganisms .

Mécanisme D'action

Xylose-4-13C exerts its effects through its incorporation into metabolic pathways. In eukaryotic organisms, xylose is metabolized via the oxido-reductase pathway, ultimately forming xylulose-5-phosphate. This intermediate plays a critical role in the pentose phosphate pathway, which is essential for the production of nucleotides and amino acids .

Comparaison Avec Des Composés Similaires

Xylulose-5-phosphate: An intermediate in the pentose phosphate pathway.

Xylitol: A sugar alcohol derived from the reduction of xylose.

Furfural: A dehydration product of xylose used as a precursor for various chemicals.

Uniqueness: Xylose-4-13C is unique due to the incorporation of the carbon-13 isotope, which makes it particularly valuable for NMR spectroscopy and metabolic studies. The labeled carbon allows for precise tracking of the compound in various biochemical processes, providing insights that are not possible with unlabeled xylose .

Propriétés

Formule moléculaire |

C5H10O5 |

|---|---|

Poids moléculaire |

151.12 g/mol |

Nom IUPAC |

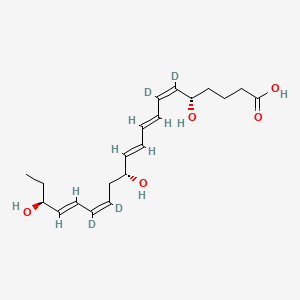

(2R,3S,4R)-2,3,4,5-tetrahydroxy(413C)pentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i4+1 |

Clé InChI |

PYMYPHUHKUWMLA-YCRBQOMOSA-N |

SMILES isomérique |

C([13C@H]([C@@H]([C@H](C=O)O)O)O)O |

SMILES canonique |

C(C(C(C(C=O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)